2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide
Overview
Description
2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.07357611 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Process for Synthesis and DNA Photo-Disruptive Studies
Quinazolinone derivatives have been synthesized using a green microwave-assisted process, showing promise in DNA photo-disruptive studies. These compounds exhibit photoactivity towards plasmid DNA under UV irradiation, indicating their potential in developing photo-chemo or photodynamic therapeutics for cancer and microbial infections (Mikra et al., 2022).
Antimalarial Activity
Research on quinazolinone derivatives has also explored their antimalarial properties. Studies have demonstrated excellent activity against resistant strains of parasites and promising pharmacokinetic properties, suggesting their suitability for clinical trials and potential use in malaria prevention and treatment (Werbel et al., 1986).
H1-Antihistaminic Agents
Another study focused on the synthesis of quinazolinone derivatives as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound demonstrating superior activity and lower sedation compared to standard drugs. This suggests the potential for developing new classes of antihistamines (Alagarsamy & Parthiban, 2013).
Anticancer and Cytotoxicity Studies
Quinazolinone derivatives with thiazole and thiadiazole fragments have shown considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer. These findings highlight the therapeutic potential of quinazolinone compounds in cancer treatment, with detailed structure-activity relationships offering insights for further drug development (Kovalenko et al., 2012).
Antibacterial and Antifungal Agents
Quinazolinone-based thiazolidinone derivatives have been evaluated for their antibacterial and antifungal activities, showing effectiveness against several bacterial and fungal strains. This underscores their potential as a basis for developing new antimicrobial agents (Kumar et al., 2012).
Properties
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-20-16(23)11-6-2-3-7-12(11)19-17(20)26-10-15(22)18-13-8-4-5-9-14(13)21(24)25/h2-9H,10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMMSCBMCVVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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